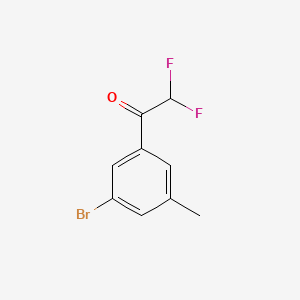![molecular formula C8H9F3N2O B13601395 [3-Methoxy-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13601395.png)
[3-Methoxy-4-(trifluoromethyl)phenyl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Methoxy-4-(trifluoromethyl)phenyl]hydrazine is an organic compound that features a trifluoromethyl group and a methoxy group attached to a phenyl ring, with a hydrazine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-Methoxy-4-(trifluoromethyl)phenyl]hydrazine typically involves the reaction of 3-methoxy-4-(trifluoromethyl)nitrobenzene with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The nitro group is reduced to the corresponding hydrazine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
[3-Methoxy-4-(trifluoromethyl)phenyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The nitro group in the precursor can be reduced to form the hydrazine derivative.
Substitution: The methoxy and trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrazine hydrate is commonly used for the reduction of nitro groups.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
[3-Methoxy-4-(trifluoromethyl)phenyl]hydrazine has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs due to its unique chemical properties.
Materials Science: It can be used in the functionalization of materials, such as the reduction and functionalization of graphene oxide.
Mecanismo De Acción
The mechanism of action of [3-Methoxy-4-(trifluoromethyl)phenyl]hydrazine involves its interaction with various molecular targets. The hydrazine group can act as a nucleophile, participating in nucleophilic substitution reactions. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its interaction with biological membranes and proteins .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)phenylhydrazine: Similar structure but lacks the methoxy group.
4-Methoxyphenylhydrazine: Similar structure but lacks the trifluoromethyl group.
Uniqueness
The presence of both the methoxy and trifluoromethyl groups in [3-Methoxy-4-(trifluoromethyl)phenyl]hydrazine makes it unique The methoxy group can participate in hydrogen bonding, while the trifluoromethyl group can enhance the compound’s stability and lipophilicity
Propiedades
Fórmula molecular |
C8H9F3N2O |
|---|---|
Peso molecular |
206.16 g/mol |
Nombre IUPAC |
[3-methoxy-4-(trifluoromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H9F3N2O/c1-14-7-4-5(13-12)2-3-6(7)8(9,10)11/h2-4,13H,12H2,1H3 |
Clave InChI |
JRJZNIJDLCJZNI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)NN)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B13601316.png)
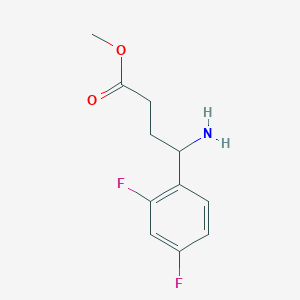
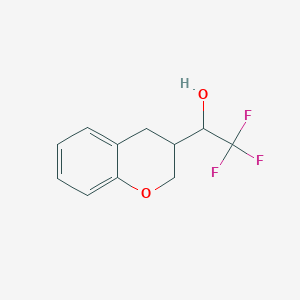
![5-hydrazinyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13601326.png)

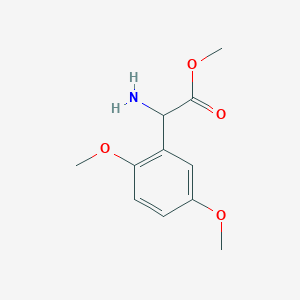
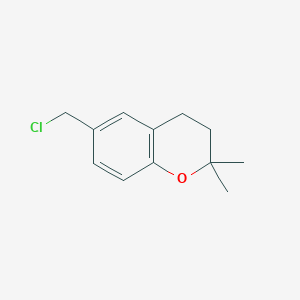
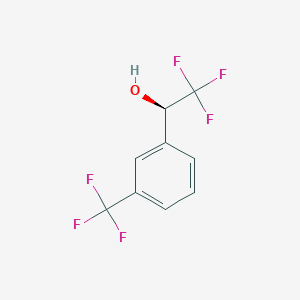
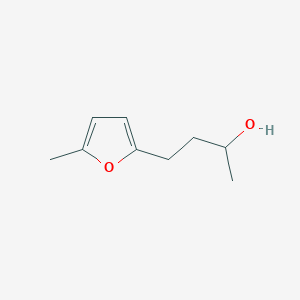
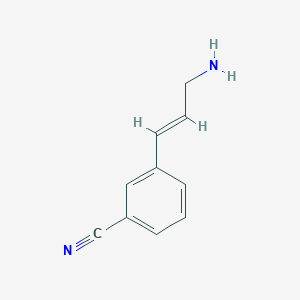
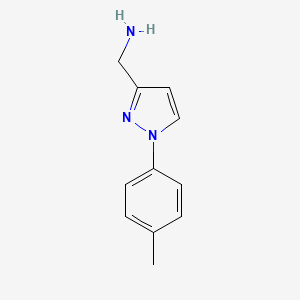
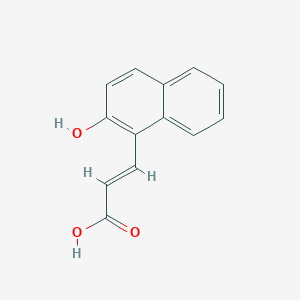
![8-(Bromomethyl)-6-chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepine](/img/structure/B13601366.png)
